Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Description
Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C18H21FN4O2S and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity
Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 339019-52-2, is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, highlighting its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C18H21FN4O2S
- Molar Mass : 376.45 g/mol
- Purity : Typically >90% in commercial preparations .
This compound is believed to interact primarily with serotonin receptors, particularly the serotonin reuptake transporter (SERT). This interaction suggests a potential role as a selective serotonin reuptake inhibitor (SSRI), which may improve mood disorders while minimizing side effects commonly associated with traditional SSRIs .
Antidepressant Potential
Recent studies have explored the antidepressant-like effects of this compound in animal models. For instance, it has been shown to significantly reduce depressive-like behaviors in mice subjected to chronic mild stress. The compound's efficacy was comparable to that of established SSRIs, indicating its potential as a therapeutic agent in treating depression .
Neuropharmacological Studies
In vitro studies have demonstrated that this compound exhibits moderate affinity for various neurotransmitter receptors:
Receptor Type | Binding Affinity (IC50) |
---|---|
Serotonin Transporter (SERT) | 1.45 µM |
Dopamine D2 Receptor | 3.27 µM |
Norepinephrine Transporter | 9.56 µM |
These values suggest that while the compound has a stronger interaction with SERT, it also modulates other neurotransmitter systems, which could contribute to its overall pharmacological profile .
Case Studies and Research Findings
- Animal Model Studies : In a controlled study involving mice, administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy .
- Comparative Efficacy : A comparative study indicated that this compound may offer advantages over traditional SSRIs by presenting a reduced incidence of sexual dysfunction side effects typically associated with these medications .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics, making it a candidate for further clinical development .
Properties
IUPAC Name |
ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-3-25-17(24)13-12-20-18(26-2)21-16(13)23-10-8-22(9-11-23)15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJRUISCHBUSJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.